molecular formula C10H14O2S B14631254 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene CAS No. 55661-07-9

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene

Cat. No.: B14631254
CAS No.: 55661-07-9
M. Wt: 198.28 g/mol
InChI Key: ZPMPFQRHANXIPF-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is an organosulfur compound with a unique structure that includes a methanesulfinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene typically involves the introduction of a methanesulfinyl group to a benzene ring. One common method involves the reaction of a suitable benzene derivative with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.

    Reduction: The compound can be reduced to remove the methanesulfinyl group.

    Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(Methanesulfonyl)-5-methoxy-1,3-dimethylbenzene.

    Reduction: The major product is 5-methoxy-1,3-dimethylbenzene.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    Methylsulfonylmethane: Contains a sulfone group and is used as a dietary supplement.

Uniqueness

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts .

Properties

CAS No.

55661-07-9

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

5-methoxy-1,3-dimethyl-2-methylsulfinylbenzene

InChI

InChI=1S/C10H14O2S/c1-7-5-9(12-3)6-8(2)10(7)13(4)11/h5-6H,1-4H3

InChI Key

ZPMPFQRHANXIPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C)C)OC

Origin of Product

United States

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